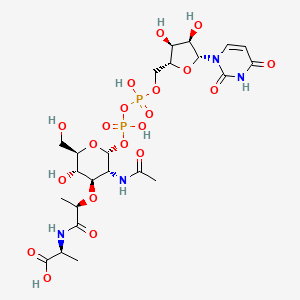

Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine involves the enzymatic ligation of L-alanine to Uridine-5’-Diphosphate-N-Acetylmuramic acid. This reaction is catalyzed by the enzyme UDP-N-acetylmuramate–L-alanine ligase (MurC) in the presence of ATP . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the reaction is carried out at a temperature of 25-37°C .

Industrial Production Methods

Industrial production of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is achieved through fermentation processes using genetically engineered bacterial strains. These strains are designed to overexpress the necessary enzymes, including MurC, to facilitate the efficient production of the compound . The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Hierbei werden funktionelle Gruppen innerhalb des Moleküls ersetzt.

Hydrolyse: Zerlegung der Verbindung in ihre Bestandteile in Gegenwart von Wasser.

Ligasereaktionen: Katalysiert durch spezifische Enzyme, um neue Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind ATP, L-Alanin und verschiedene Pufferlösungen . Die Bedingungen beinhalten typischerweise die Aufrechterhaltung eines neutralen bis leicht alkalischen pH-Werts und moderater Temperaturen (25-37 °C) .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Uridin-5’-Diphosphat-N-Acetylmuraminsäure und L-Alanin, die die Bausteine für weitere biosynthetische Prozesse darstellen .

Wissenschaftliche Forschungsanwendungen

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Substrat in enzymatischen Studien, um die Mechanismen von Ligase-Enzymen zu verstehen.

Medizin: Untersucht für sein Potenzial als Ziel für neuartige antibakterielle Wirkstoffe.

Industrie: Wird zur Herstellung von Antibiotika und anderen pharmazeutischen Produkten eingesetzt.

Wirkmechanismus

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanin entfaltet seine Wirkung, indem es als Substrat für das Enzym UDP-N-Acetylmuramoylalanin-D-Glutamat-Ligase (MurD) dient. Dieses Enzym katalysiert die Addition von D-Glutaminsäure an die Verbindung, was ein entscheidender Schritt in der Biosynthese von Peptidoglycan ist . Die beteiligten molekularen Zielstrukturen sind die MurC- und MurD-Enzyme, die für die Bildung der bakteriellen Zellwand essentiell sind .

Wirkmechanismus

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine exerts its effects by serving as a substrate for the enzyme UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurD). This enzyme catalyzes the addition of D-glutamic acid to the compound, which is a critical step in the biosynthesis of peptidoglycan . The molecular targets involved include the MurC and MurD enzymes, which are essential for bacterial cell wall formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanin-D-Glutamat: Ähnlich in der Struktur, enthält aber einen zusätzlichen D-Glutamatrest.

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanyl-D-Glutamat-2,6-Diaminopimelat: Enthält zusätzliche Aminosäuren und ist an späteren Stadien der Peptidoglycan-Biosynthese beteiligt.

Einzigartigkeit

Uridin-5’-Diphosphat-N-Acetylmuramoyl-L-Alanin ist aufgrund seiner spezifischen Rolle in den frühen Stadien der Peptidoglycan-Biosynthese einzigartig. Seine Interaktion mit dem MurC-Enzym unterscheidet es von anderen ähnlichen Verbindungen, die mit verschiedenen Enzymen im biosynthetischen Weg interagieren .

Eigenschaften

Molekularformel |

C23H36N4O20P2 |

|---|---|

Molekulargewicht |

750.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |

InChI-Schlüssel |

NTMMCWJNQNKACG-KBKUWGQMSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)

![(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)

![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)sulfinylpropan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1233997.png)